molecular formula C28H28N6O4 B15124676 N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B15124676
M. Wt: 512.6 g/mol
InChI Key: UCUSWYNUVLLJAE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule combining a 2-phenyl-1H-indol-3-yl core with a 4-nitro-2,1,3-benzoxadiazol-7-yl moiety linked via a hexyl spacer. The hexyl chain provides flexibility and may enhance solubility or membrane permeability. The acetamide bridge connects these components, enabling structural diversity and interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C28H28N6O4/c35-25(18-21-20-12-6-7-13-22(20)31-26(21)19-10-4-3-5-11-19)30-17-9-2-1-8-16-29-23-14-15-24(34(36)37)28-27(23)32-38-33-28/h3-7,10-15,29,31H,1-2,8-9,16-18H2,(H,30,35)

InChI Key

UCUSWYNUVLLJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)NCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole intermediate, followed by the introduction of the hexyl chain and the indole moiety. Common reagents used in these reactions include nitrobenzene derivatives, hexylamine, and indole-2-carboxylic acid. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in cell imaging and tracking due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.

    Industry: Utilized in the development of advanced materials and sensors .

Mechanism of Action

The mechanism of action of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and nucleic acids, altering their function and activity. The compound’s fluorescent properties allow for real-time monitoring of these interactions, providing valuable insights into cellular processes and molecular pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous indole derivatives and benzoxadiazole-containing molecules, focusing on structural features , biological activity , and physicochemical properties .

Structural Comparison
Compound Name Core Structure Substituents/Modifications Key Functional Groups
N-[6-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide (Target) 2-Phenyl-1H-indole 4-Nitrobenzoxadiazole linked via hexyl spacer; acetamide bridge Nitro group, benzoxadiazole, indole, amide
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 1H-Indole 4-Chlorobenzoyl, methoxy, methyl groups; chloro-fluorophenyl side chain Halogens (Cl, F), methoxy, benzoyl
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) 1H-Indole 4-Chlorobenzoyl, methoxy, methyl groups; naphthyl side chain Naphthyl, benzoyl, methoxy
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives Oxazol-5(4H)-one fused to indole 5-Fluoroindole; arylidene substituents (e.g., nitro, methoxy) Oxazolone, fluoro, arylidene
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) 1H-Indole + oxadiazole-sulfanyl Oxadiazole-sulfanyl linker; variable N-substituents (e.g., pyridyl, nitroaryl) Oxadiazole, sulfanyl, amide

Key Structural Differences :

  • The target compound uniquely integrates a nitrobenzoxadiazole group, which is absent in the compared indole derivatives (e.g., 10j, 10k).
  • Unlike derivatives with chlorobenzoyl or naphthyl side chains (10j, 10k), the target employs a hexyl spacer , which may improve solubility or reduce steric hindrance.
  • Compared to oxazolone or oxadiazole-containing analogs (), the benzoxadiazole core in the target offers distinct electronic and steric profiles.
Physicochemical Properties
Property Target Compound 10j Oxazolone Derivatives
Molecular Weight ~550–600 g/mol (estimated) ~500 g/mol ~350–400 g/mol
Melting Point Not reported 192–194°C Not reported
Solubility Likely moderate (polar groups) Low (halogenated side chain) Low (aromatic oxazolone)
LogP ~3.5–4.0 (estimated) ~4.5–5.0 ~2.0–3.0

Key Observations :

  • The target’s hexyl chain and amide bonds may improve aqueous solubility compared to highly halogenated derivatives (e.g., 10j).
  • The nitro group increases polarity but may reduce metabolic stability compared to non-nitrated analogs.

Biological Activity

N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in cancer research and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzoxadiazole moiety with an indole derivative, which may contribute to its biological properties. The presence of the nitro group in the benzoxadiazole ring enhances its fluorescent properties, making it useful in various biochemical assays.

Molecular Formula: C₃₅H₄₃N₅O₄
Molecular Weight: 583.76 g/mol
CAS Number: Not explicitly listed but related to benzoxadiazole derivatives.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Glutathione S-transferases (GSTs) : Studies have shown that derivatives of 7-nitrobenzoxadiazole can act as suicide inhibitors for GSTs, which are involved in detoxification processes in cells. This inhibition can lead to apoptosis in tumor cells by disrupting critical cellular pathways .
  • Fluorescent Properties : The nitrobenzoxadiazole component allows the compound to be used as a fluorescent probe in biological systems, facilitating the study of cellular processes and interactions .
  • Cell Signaling Pathways : The indole part of the molecule may influence various signaling pathways associated with cell growth and apoptosis, although specific pathways for this compound need further elucidation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Apoptosis Induction : In vitro studies demonstrate that submicromolar concentrations of related benzoxadiazole derivatives can induce apoptosis in various human tumor cell lines through mechanisms involving GST inhibition and disruption of JNK signaling complexes .

Case Studies

StudyFindings
Turella et al. (2005)Demonstrated that NBDHEX (a related compound) triggers apoptosis in human tumor cells through GST inhibition .
Recent Fluorescent StudiesExplored the use of benzoxadiazole derivatives as probes for cellular imaging, showcasing their utility in studying metabolic processes .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Linking the benzoxadiazole nitro group to the hexyl spacer via nucleophilic substitution.
  • Indole-acetamide conjugation : Attaching the 2-phenylindole moiety through a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt).
  • Purification : Use column chromatography or recrystallization to isolate intermediates and final products . Optimization : Control reaction temperature (e.g., 0–5°C for nitro group stability), solvent polarity (DMF for solubility), and monitor progress via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

TechniqueApplicationExample Data
1H/13C-NMR Confirm hydrogen/carbon environmentsδ 7.2–8.1 ppm (aromatic protons), δ 160–170 ppm (amide carbonyl)
HRMS Verify molecular formula[M+H]+ calculated: 532.2012; observed: 532.2008
HPLC Assess purity (>95%)Retention time: 12.3 min (C18 column, 70% acetonitrile)

Q. How can preliminary biological activity be screened?

  • In vitro assays : Test inhibition of Bcl-2/Mcl-1 (apoptosis regulators) using fluorescence polarization assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Pre-treat compounds with DMSO/PBS for cell-based studies .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Benzoxadiazole nitro group : Replace with electron-donating groups (e.g., -NH2) to alter redox properties.
  • Hexyl spacer : Test shorter/longer chains (C4 vs. C8) to optimize binding pocket interactions.
  • Indole substituents : Introduce halogens or methoxy groups to enhance lipophilicity or hydrogen bonding .

Example SAR Table :

DerivativeModificationBioactivity (IC50, µM)
Nitro (parent)-NO25.2 ± 0.3 (Mcl-1)
Amino -NH212.7 ± 1.1 (reduced activity)
Chloro -Cl3.8 ± 0.5 (enhanced binding)

Q. How can computational methods improve reaction design and target interaction analysis?

  • Reaction path search : Use quantum chemical calculations (DFT) to model nitro group reactivity and predict intermediates .
  • Docking studies : Simulate binding to Bcl-2/Mcl-1 (PDB: 2PQK) with AutoDock Vina. Focus on hydrophobic interactions between indole and protein pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols (e.g., ATP levels for cytotoxicity vs. caspase-3 for apoptosis).
  • Metabolic stability : Test compound degradation in liver microsomes (e.g., CYP450 enzymes alter efficacy) .
  • Batch variability : Compare NMR/HPLC traces to rule out impurities (>98% purity required) .

Q. What strategies elucidate the mechanism of action for this compound?

  • Target engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) to Bcl-2/Mcl-1 .
  • Pathway analysis : Perform RNA-seq on treated cells to identify apoptosis-related genes (e.g., BAX, BAK upregulation) .
  • Cellular imaging : Track mitochondrial membrane potential loss via JC-1 dye .

Q. How to evaluate stability and degradation pathways under experimental conditions?

  • Forced degradation : Expose to heat (40°C), light (UV), and pH extremes (pH 2–9). Monitor via HPLC:
ConditionDegradation Products
Acidic Nitro group reduction to -NH2
UV light Indole ring oxidation
  • LC-MS/MS : Identify degradation fragments (e.g., m/z 245.1 for cleaved benzoxadiazole) .

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